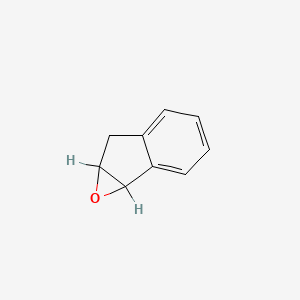

Indene oxide

Overview

Description

Preparation Methods

Chemical Epoxidation of Indene

The most straightforward approach to preparing indene oxide involves the epoxidation of indene using chemical oxidizing agents. This method typically employs peracids or other oxygen donors to convert the double bond in indene to the corresponding epoxide.

Key Features:

- Reagents: Common oxidants include peracids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of catalysts.

- Solvents: Organic solvents like dichloromethane or ethyl acetate are often used.

- Conditions: Reactions are generally carried out at room temperature or slightly elevated temperatures to optimize yield.

- Purification: The product is isolated by extraction, drying, and chromatographic purification.

Research Findings:

- A study reported the epoxidation of indene using dry mercury oxide/tetrafluoroboric acid as a catalyst in anhydrous dichloromethane, yielding substituted indene oxides with moderate yields (~19%) after purification by silica gel chromatography.

- The reaction involves stirring the mixture at room temperature for about 2 hours, followed by successive washing and drying steps to isolate the epoxide.

Enzymatic Bioconversion Using Fungal Haloperoxidase

An innovative and environmentally friendly method for preparing this compound is the enzymatic bioconversion of indene catalyzed by fungal haloperoxidase enzymes.

Key Features:

- Enzyme: Haloperoxidase from Curvularia protuberata MF 5400.

- Reaction Medium: Aqueous phosphate buffer, pH 6.5–7.5, typically around pH 7.0.

- Temperature: Room temperature or 15–37 °C.

- Substrate Concentration: Approximately 1 g/L indene.

- Oxidant: Hydrogen peroxide is slowly added to initiate the enzymatic reaction.

- Product: Predominantly (1S,2R)-indene oxide and (1S,2R)-indandiol.

Process Details:

- The enzymatic reaction is initiated by slow addition of hydrogen peroxide to prevent enzyme inactivation.

- Bromide ions are included as cofactors, mixed either with enzyme and substrate or with hydrogen peroxide.

- The reaction proceeds for about 2 hours, converting nearly all indene substrate.

- The enzymatic product is subjected to alkaline treatment (pH 9–13, preferably 12.5) to convert bromo-indanol intermediates to the chiral this compound epoxide.

Advantages:

- High stereoselectivity producing chiral epoxides.

- Mild reaction conditions and environmentally benign process.

- Quantitative conversion of indene to this compound.

Multi-Component Chemical Synthesis Routes

Several synthetic pathways involve multi-step chemical transformations starting from substituted indene derivatives, often involving nitration, reduction, elimination, and alkylation steps, which can lead to epoxidation intermediates or derivatives related to this compound.

Example Synthesis:

- Nitration of 2,3-dihydro-1H-inden-1-one with potassium nitrate in sulfuric acid at low temperature yields nitro derivatives.

- Subsequent reduction with sodium borohydride, elimination of water, and further functional group transformations lead to intermediates that can be converted to epoxides or related compounds.

- Purification is typically done by silica gel chromatography with hexane/ethyl acetate eluents.

Industrial and Continuous Flow Methods

Recent advances include continuous flow microwave-assisted synthesis for fullerene-indene adducts, where indene is used in large excess and subjected to high-temperature microwave flow reactors, producing indene derivatives including epoxides as intermediates.

Highlights:

- Continuous flow reactors enable scalable and safe synthesis.

- Microwave heating at 270 °C improves reaction rates.

- Yields of indene monoadducts (including epoxide intermediates) reach approximately 40–45%.

Comparative Summary Table of this compound Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical Epoxidation | Peracids, HgO/tetrafluoroboric acid | Room temp, organic solvent | ~19 (substituted epoxides) | Simple setup, well-established | Moderate yield, hazardous reagents |

| Enzymatic Bioconversion | Fungal haloperoxidase, H2O2, bromide | Aqueous buffer, pH ~7, RT | Quantitative | High stereoselectivity, green | Requires enzyme, careful H2O2 addition |

| Multi-step Chemical Synthesis | KNO3/H2SO4, NaBH4, Pd/C, alkyl halides | Varied, low temp to reflux | Variable | Versatile functionalization | Multi-step, complex purification |

| Continuous Flow Microwave | Indene, fullerene, o-xylene | 270 °C, microwave flow reactor | 40–45 | Scalable, efficient | Requires specialized equipment |

Detailed Research Findings

- Enzymatic method : The process achieves nearly complete conversion of indene to (1S,2R)-indene oxide within 2 hours at room temperature, with subsequent alkaline treatment rapidly generating the epoxide intermediate in under 10 minutes.

- Chemical epoxidation : Use of mercury oxide/tetrafluoroboric acid catalysis in dichloromethane yields epoxides with characteristic ^1H-NMR and ESI-MS confirming product identity.

- Multi-step synthesis : Nitration and reduction steps are carefully controlled at low temperatures (-5 °C) to obtain nitro and hydroxy derivatives, which serve as precursors to epoxides or alkylated indene derivatives.

- Continuous flow synthesis : Microwave-assisted flow reactors enable rapid heating and reaction control, yielding fullerene-indene adducts with epoxide moieties in moderate yields, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions: Indene oxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form compounds such as indanediol.

Reduction: Reduction of this compound can yield indane derivatives.

Substitution: The epoxide ring in this compound can be opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to open the epoxide ring.

Major Products Formed:

Oxidation: Indanediol

Reduction: Indane derivatives

Substitution: Various substituted indane derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

Indene oxide has been extensively studied for its potential in various research applications:

-

Pharmaceutical Development :

- Antimicrobial Properties : Certain derivatives exhibit activity against bacteria and fungi, indicating potential for novel antibiotics .

- Anticancer Activity : In vitro studies suggest that this compound derivatives may have anticancer properties, warranting further investigation .

-

Polymer Chemistry :

- This compound serves as a monomer in cationic polymerization, leading to polymers with tailored properties for functional materials and drug delivery systems .

- Computational Studies :

Case Study 1: Anticancer Activity

A study evaluated various this compound derivatives for their cytotoxic effects on cancer cell lines. Compounds were tested against both cancerous and non-cancerous cells, revealing selective toxicity towards cancer cells while sparing healthy cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Diels-Alder Reactions

This compound's ability to undergo Diels-Alder reactions has been exploited to synthesize complex organic molecules. For instance, reactions with specific dienes yielded cycloaddition products that are precursors for pharmaceuticals . The versatility of this reaction highlights the compound's importance in synthetic organic chemistry.

Environmental Impact

Research indicates that indene can undergo atmospheric oxidation, leading to secondary organic aerosol formation. This process has implications for air quality and pollution control strategies . Understanding the environmental behavior of this compound is essential for assessing its impact on ecological systems.

Mechanism of Action

The mechanism of action of indene oxide involves its reactivity as an epoxide. The strained three-membered ring of the epoxide is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of diverse products. In biological systems, the reactivity of this compound can lead to interactions with biomolecules, potentially resulting in biological activity.

Comparison with Similar Compounds

Indene: The parent compound of indene oxide, lacking the epoxide functional group.

Indanone: A ketone derivative of indene, used in the synthesis of pharmaceuticals.

Indanediol: A diol derivative formed by the oxidation of this compound.

Comparison: this compound is unique due to the presence of the epoxide functional group, which imparts distinct reactivity compared to its parent compound indene and other derivatives like indanone and indanediol. The epoxide ring makes this compound a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products through ring-opening reactions.

Biological Activity

Indene oxide, a cyclic ether derived from indene, has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a five-membered ring. The compound can be synthesized through various methods, including oxidation of indene or through the use of specific reagents that facilitate the formation of the epoxide structure. For example, (1S,2R)-indene oxide has been synthesized as a key precursor in the development of indinavir, an effective HIV protease inhibitor .

Biological Activities

This compound exhibits a wide range of biological activities:

- Antiviral Activity : this compound has been shown to inhibit the replication of viruses, including its role as a precursor in synthesizing antiviral agents like indinavir .

- Antimicrobial Properties : Studies indicate that indene derivatives can possess significant antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Compounds related to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory mediators such as nitric oxide and prostaglandins .

- Anticancer Potential : Research has highlighted the potential of indene derivatives in cancer treatment, particularly through mechanisms involving inhibition of tumor growth and metastasis .

The biological effects of this compound are mediated through various mechanisms:

- Inhibition of Enzymes : this compound and its derivatives can inhibit key enzymes involved in disease processes. For instance, they have shown significant anticholinesterase activity, which is relevant for conditions like Alzheimer's disease .

- Modulation of Signaling Pathways : Indene derivatives may influence cellular signaling pathways, such as MAPK and PPAR-γ pathways, which are crucial for regulating inflammation and cellular metabolism .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound could inhibit HIV replication effectively. The synthesis and evaluation of these compounds revealed promising IC50 values indicating their potential as therapeutic agents against HIV .

- Anti-inflammatory Study : A recent investigation into the anti-inflammatory effects of benzofuran derivatives (closely related to indene) showed their ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a pathway through which this compound may exert similar effects .

Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure (1S,2R)-indene oxide in laboratory settings?

- Methodological Answer:

Synthesis of (1S,2R)-indene oxide requires precise control over stereochemistry. A validated protocol involves epoxidation of indene using peracid catalysts (e.g., meta-chloroperbenzoic acid) under controlled pH and temperature . Key steps include: - Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the enantiomer.

- Characterization: Chiral HPLC (e.g., Chiralpak AD-H column) to confirm ≥99% enantiomeric excess (ee), supported by polarimetry and H/C NMR .

Comparative studies show that enzyme-catalyzed epoxidation (e.g., using Rhodococcus sp. strain) achieves higher stereoselectivity than chemical methods .

Q. How can researchers characterize the reactivity of indene oxide in nucleophilic substitution reactions?

- Methodological Answer:

Reactivity analysis involves kinetic studies under varying conditions: - Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate ring-opening reactions due to stabilized transition states.

- Nucleophile Screening: Compare reaction rates with amines (e.g., benzylamine) vs. thiols (e.g., thiophenol) using GC-MS or F NMR (if fluorinated analogs are used) .

- Mechanistic Probes: Isotopic labeling (e.g., O in the epoxide ring) to track oxygen migration during hydrolysis .

Advanced Research Questions

Q. How can discrepancies in secondary organic aerosol (SOA) yield data from indene ozonolysis experiments be resolved?

- Methodological Answer:

Contradictions in SOA yields (e.g., 10–60% mass growth) arise from differences in experimental design: - Precursor Ratios: High ozone/indene ratios (>1 ppmv) promote overoxidation of first-generation products, increasing SOA mass post-indene depletion .

- Chamber Effects: Control humidity (<5% RH) and UV exposure to minimize side reactions. Validate data against EUPHORE and CESAM chamber studies for cross-facility consistency .

- Analytical Calibration: Use aerosol mass spectrometry (AMS) coupled with tandem DMA (Differential Mobility Analyzer) to resolve size-resolved composition .

Q. What strategies optimize biocatalytic production of 1S,2R-indene oxide for pharmaceutical intermediates?

- Methodological Answer:

Directed evolution of enzymes (e.g., styrene monooxygenase) enhances yield and stereoselectivity: - Mutagenesis: Saturation mutagenesis at active-site residues (e.g., F176 in P450BM3) improves substrate binding and turnover rates .

- Process Engineering: Two-phase systems (aqueous/organic) mitigate substrate inhibition and stabilize enzyme activity .

- Analytical Validation: Compare ee values via chiral GC (e.g., γ-cyclodextrin columns) and cross-validate with X-ray crystallography of enzyme-substrate complexes .

Q. How do computational models predict the stability of this compound derivatives under varying thermodynamic conditions?

- Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) assess: - Ring Strain: Calculate enthalpy of epoxide ring-opening to evaluate kinetic stability.

- Solvent Interactions: COSMO-RS models predict solvation effects on reaction pathways .

- Validation: Correlate computed activation energies () with experimental Arrhenius plots from kinetic studies .

Q. Data Analysis and Reproducibility

Q. What statistical methods address variability in this compound reaction kinetics data?

- Methodological Answer:

Apply error propagation analysis and multivariate regression: - Error Sources: Quantify instrument uncertainty (e.g., ±2% for GC-MS) and procedural variability (e.g., mixing efficiency).

- Multivariate Analysis: Use ANOVA to isolate effects of temperature, solvent polarity, and catalyst loading .

- Reproducibility: Share raw data (e.g., via Zenodo) and publish detailed protocols in line with Beilstein Journal guidelines (e.g., Supplementary Materials for step-by-step procedures) .

Q. How should researchers validate the purity of this compound derivatives in synthetic pathways?

- Methodological Answer:

Multi-technique verification is critical: - Chromatography: UPLC-PDA for detecting trace impurities (<0.1%).

- Spectroscopy: H NMR integration of epoxide protons vs. aromatic signals; IR spectroscopy for carbonyl byproducts (e.g., 1700–1750 cm) .

- Reference Standards: Cross-check melting points and optical rotations with NIST Chemistry WebBook data .

Properties

IUPAC Name |

6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGCFMYYDATGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871806 | |

| Record name | 1,2-Epoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-22-9 | |

| Record name | 1,2-Epoxyindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Epoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-EPOXYINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080U5Q5IYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.